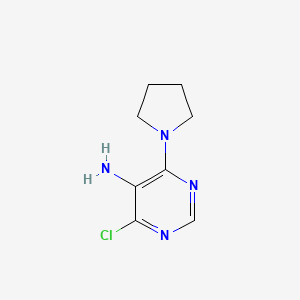

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Beschreibung

Table 1: Molecular Identification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 626217-76-3 |

| Molecular Formula | C8H11ClN4 |

| Molecular Weight | 198.65 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine |

| Standard International Chemical Identifier Key | HGBSHFZMWYKLPY-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | C1CCN(C1)C2=C(C(=NC=N2)Cl)N |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure and conformational preferences of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, related pyrimidine derivatives demonstrate characteristic structural features that inform understanding of this compound's likely conformational behavior. The pyrimidine ring system typically adopts a planar configuration, which maximizes aromatic stabilization and facilitates intermolecular interactions through π-stacking mechanisms.

Conformational analysis reveals the spatial arrangement of substituents around the pyrimidine core significantly influences molecular properties. The pyrrolidine ring attached at position 6 introduces conformational flexibility through its saturated five-membered ring structure. This flexibility allows the molecule to adopt multiple conformations, with the pyrrolidine ring capable of puckering in different orientations relative to the pyrimidine plane. The envelope and twist conformations of the pyrrolidine ring represent the most energetically favorable arrangements, with rapid interconversion occurring at room temperature.

The chlorine substituent at position 4 creates an electronegativity gradient across the pyrimidine ring, influencing both conformational preferences and intermolecular interactions. High-resolution structural studies of related compounds demonstrate that halogen substituents participate in halogen bonding interactions, which can significantly affect crystal packing arrangements and molecular recognition processes. The primary amine group at position 5 provides hydrogen bonding capability, creating additional conformational constraints through intramolecular and intermolecular hydrogen bond formation.

Computational studies using density functional theory methods have been employed to investigate conformational preferences in related pyrimidine derivatives. These theoretical investigations reveal that solvent effects significantly influence conformational equilibria, with polar solvents stabilizing conformations that maximize dipole moments and hydrogen bonding interactions. The calculated conformational energy differences typically range from 2 to 8 kilocalories per mole, indicating that multiple conformations may be populated under physiological conditions.

Table 2: Predicted Conformational Parameters

| Structural Feature | Characteristic |

|---|---|

| Pyrimidine Ring Planarity | High (deviation < 0.05 Å) |

| Pyrrolidine Ring Flexibility | Moderate (envelope/twist conformers) |

| Rotatable Bond Count | 1 |

| Ring Count | 2 |

| Heavy Atom Count | 13 |

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomeric equilibria in pyrimidine derivatives represent fundamental aspects of their chemical behavior and biological activity. For this compound, the primary amine group at position 5 can potentially participate in amino-imino tautomerism, although the specific tautomeric behavior depends on environmental conditions and molecular interactions. Experimental studies on related pyrimidine compounds demonstrate that tautomeric equilibria are highly sensitive to solvent polarity, temperature, and hydrogen bonding interactions.

The amino form typically predominates in most solvents due to the inherent stability of the aromatic pyrimidine system. However, the presence of electron-withdrawing groups such as the chlorine atom at position 4 can influence the relative stability of different tautomeric forms by altering the electron density distribution across the ring system. Density functional theory calculations on similar compounds indicate that tautomeric energy differences typically range from 5 to 15 kilocalories per mole, with the amino form generally favored.

Resonance stabilization mechanisms contribute significantly to the overall stability of the pyrimidine ring system. The delocalization of π electrons across the aromatic ring creates multiple resonance structures that stabilize the molecular framework. The electron-withdrawing chlorine substituent enhances resonance stabilization by accepting electron density through inductive effects, while the electron-donating pyrrolidine group provides additional stabilization through resonance donation. This electronic balance contributes to the compound's chemical stability and influences its reactivity patterns.

Solvent effects play a crucial role in determining tautomeric equilibria, with polar protic solvents generally favoring forms capable of extensive hydrogen bonding. Studies on related amino-pyrimidine derivatives demonstrate that water and alcohols stabilize amino tautomers through hydrogen bond formation with the primary amine group. Conversely, nonpolar solvents may favor alternative tautomeric forms through different stabilization mechanisms. The pyrrolidine substituent adds complexity to these equilibria by providing additional sites for hydrogen bonding and electronic interactions.

Table 3: Tautomeric Stability Factors

| Factor | Effect on Amino Form Stability |

|---|---|

| Chlorine Substitution | Moderate stabilization |

| Pyrrolidine Substitution | Strong stabilization |

| Polar Solvent | Strong stabilization |

| Aromatic Resonance | Very strong stabilization |

| Temperature Increase | Slight destabilization |

Comparative Structural Analysis with Analogous Pyrimidine Derivatives

Comparative structural analysis with analogous pyrimidine derivatives reveals important structure-activity relationships and provides insights into the unique properties of this compound. Related compounds such as 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine demonstrate the effects of ring size variation in the cyclic amine substituent. The piperidine analog, containing a six-membered saturated ring instead of the five-membered pyrrolidine, exhibits different conformational preferences and potentially altered biological activity profiles.

The electronic properties of various pyrimidine derivatives depend significantly on the nature and position of substituents. Compounds with electron-releasing groups at position 2 show enhanced activity compared to those with electron-withdrawing substituents, highlighting the importance of electronic effects in determining biological properties. The incorporation of different aromatic substituents at various positions demonstrates that both steric and electronic factors contribute to structure-activity relationships in pyrimidine-based compounds.

Structural comparisons with compounds such as 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine reveal the effects of additional substitution patterns. The bis-pyrrolidine derivative exhibits increased molecular complexity and potentially different pharmacological properties due to the presence of two cyclic amine groups. These structural modifications demonstrate how systematic changes in substitution patterns can be used to optimize molecular properties for specific applications.

The influence of halogen substitution patterns becomes apparent when comparing compounds with different halogen atoms or substitution positions. The chlorine atom at position 4 in the target compound provides an optimal balance of electronic effects and steric requirements, as demonstrated by structure-activity relationship studies of related compounds. Alternative halogen substituents or different substitution positions typically result in altered biological activity profiles, confirming the importance of precise structural arrangements in pyrimidine-based drug design.

Table 4: Comparative Structural Data of Pyrimidine Analogs

| Compound | Molecular Formula | Key Structural Difference | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | C8H11ClN4 | Reference compound | 198.65 |

| 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | C9H13ClN4 | Six-membered ring | 212.68 |

| 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | Dual pyrrolidine substitution | 252.74 |

| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | C8H10ClN3 | Lacks amino group | 183.64 |

Eigenschaften

IUPAC Name |

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBSHFZMWYKLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360165 | |

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626217-76-3 | |

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of the compound “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are currently unknown. This compound is a chemical intermediate and its biological targets may depend on the specific context in which it is used.

Mode of Action

Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body, influencing their function.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context.

Biochemische Analyse

Biochemical Properties

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By modulating this pathway, this compound can impact cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby influencing the synthesis and degradation of nucleotides.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound can be actively transported across cell membranes by specific transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Biologische Aktivität

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

- IUPAC Name : 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-ylamine

- CAS Number : 626217-76-3

- Molecular Formula : C10H13ClN4

- Molecular Weight : 228.69 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. Common methods include:

- Starting Materials :

- 2-chloropyrimidine

- Pyrrolidine

- Reagents :

- Base (e.g., potassium carbonate)

- Solvent (e.g., acetonitrile)

- Conditions :

- Elevated temperatures to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The pyrimidine ring can interact with nucleic acids, while the pyrrolidine moiety may enhance binding affinity to proteins.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit cell proliferation and migration in cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Study on JAK2 Inhibition

A notable study investigated the inhibitory effects of related compounds on JAK2, a kinase implicated in several hematological malignancies. The study found that certain derivatives exhibited potent inhibitory activity, suggesting that modifications to the pyrimidine structure could enhance therapeutic efficacy against JAK2-dependent diseases .

Evaluation of Antiplasmodial Activity

Another research effort focused on the synthesis of ferrocene-pyrimidine conjugates, which included structural analogs of this compound. These compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum, demonstrating promising results that warrant further exploration in malaria treatment .

Comparative Biological Activity Table

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at Position 4

The chlorine atom at position 4 undergoes substitution with nucleophiles under mild conditions. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects of the pyrimidine ring and pyrrolidine substituent .

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state .

Functionalization of the Amine Group at Position 5

The primary amine at position 5 participates in acylation, alkylation, and diazotization:

Key Observation :

-

Acylation occurs preferentially over alkylation due to steric hindrance from the pyrrolidine group .

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed cross-coupling reactions:

Optimization Notes :

-

Suzuki Coupling : Requires elevated temperatures (100°C) and a 2:1 isopropanol/water solvent system .

-

Buchwald-Hartwig : Ligand choice (e.g., Xantphos) critically impacts yield .

Oxidation and Reduction

The pyrimidine core and substituents undergo redox transformations:

Caution : Over-oxidation of the pyrrolidine ring to a lactam is possible under harsh conditions .

Heterocycle Formation

The amine group facilitates cyclization reactions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 8h | Pyrimido[5,4-e] thiazine-2-thione derivative | 60% | |

| Ethyl chloroformate, DCM | RT, 3h | 5-Oxazolidinone-fused pyrimidine | 73% |

Comparative Reactivity with Analogues

Reactivity differences due to the pyrrolidine substituent:

Stability Under Various Conditions

| Condition | Degradation (%) | Half-Life | Major Degradation Product | Source |

|---|---|---|---|---|

| Aqueous HCl (1M, 25°C) | 95% in 24h | 2.5h | 5-Hydroxy derivative | |

| UV Light (254 nm) | 40% in 48h | 72h | Chlorine displacement by hydroxyl |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity

- 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Synthesized via electrochemical cross-coupling, this compound’s pyrrolidine group demonstrates higher coupling efficiency in arylation reactions compared to bulky aryl substituents, as noted in analogous studies on halo-pyridazines .

- 4-Chloro-6-(4-(5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl)piperidino)-2-pyrimidinamine (C₂₁H₂₃ClN₆O₂): This analog incorporates a piperidine ring linked to a dimethoxyphenyl-pyrazole moiety. Its synthesis requires multi-step functionalization, increasing steric hindrance and reducing reaction yields compared to simpler pyrrolidine derivatives .

- 4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O) : A dichlorinated analog with a methoxy group, synthesized commercially. The absence of a nitrogen-containing substituent simplifies its synthesis but limits its utility in further functionalization .

Physicochemical Properties

Crystallography and Intermolecular Interactions

- 4,6-Dichloro-5-methoxypyrimidine : Forms a 3D framework via Cl···N interactions (3.094–3.100 Å), critical for crystal packing .

Solubility and Stability

- Pyrrolidine and piperidine substituents enhance solubility in polar solvents compared to aryl groups. However, the dimethoxyphenyl-pyrazole moiety in the piperidine analog introduces hydrophobicity .

- The dichloro-methoxy derivative exhibits higher thermal stability (m.p. 313–315 K) due to strong halogen interactions .

Vorbereitungsmethoden

Nucleophilic Substitution on 4-Chloropyrimidine Derivatives

A common approach involves starting from 4-chloropyrimidine intermediates, which undergo nucleophilic substitution at the 6-position with pyrrolidine to introduce the pyrrolidin-1-yl group. The amino group at the 5-position is either present in the starting material or introduced via amination reactions.

- Step 1: Synthesis of 4-chloro-5-aminopyrimidine intermediate.

- Step 2: Nucleophilic substitution of the 6-chlorine with pyrrolidine under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or DMSO).

- Step 3: Purification of the product by crystallization or chromatography.

This method leverages the reactivity of the chlorine substituent on the pyrimidine ring, which is susceptible to nucleophilic attack by the secondary amine (pyrrolidine).

Cyclization of Precursors with Pyrrolidine Incorporation

Another synthetic route involves cyclization reactions where pyrrolidine is incorporated during the ring formation:

- Starting from β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.

- Reaction with amidines or guanidine derivatives to form the pyrimidine ring.

- Introduction of the chloro substituent via chlorinating agents such as phosphorus oxychloride (POCl3).

- Final amination steps to install the amino group at the 5-position.

This method is more complex but allows for the construction of the pyrimidine ring with desired substituents in a controlled manner.

Chlorination and Amination Sequence

In some protocols, the amino group is introduced first, followed by chlorination at the 4-position:

- Amination of 6-pyrrolidinylpyrimidin-5-yl intermediates.

- Chlorination using reagents like POCl3 or thionyl chloride to install the 4-chloro substituent.

- Careful control of reaction conditions to avoid over-chlorination or degradation.

Reaction Conditions and Solvents

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic substitution reactions.

- Temperature: Reactions are typically conducted at elevated temperatures (60–120°C) to facilitate substitution.

- Bases: Mild bases like triethylamine or inorganic bases may be used to neutralize generated acids.

- Purification: Products are purified by recrystallization or chromatographic techniques.

Data Table: Typical Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-chloro-5-aminopyrimidine | Starting pyrimidine derivative, chlorinating agent (POCl3) | Chlorination at 4-position |

| 2 | Nucleophilic substitution | Pyrrolidine, DMF or DMSO, 80–100°C | Substitution at 6-position |

| 3 | Amination (if needed) | Ammonia or amine source, mild base | Installation of amino group at 5-position |

| 4 | Purification | Recrystallization or chromatography | Ensures product purity |

Research Findings and Optimization

- The nucleophilic substitution step is critical and requires optimization of temperature and solvent to maximize yield and minimize side reactions.

- Use of excess pyrrolidine can drive the substitution to completion.

- Chlorination with POCl3 is efficient but requires careful quenching and workup to avoid hydrolysis.

- The amino group at the 5-position is stable under the reaction conditions used for substitution and chlorination.

- Scale-up considerations include solvent recovery and handling of chlorinating agents.

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux, 6h | DMF | 78 | |

| Amination | Pyrrolidine, K₂CO₃, 60°C, 12h | DCM | 65 |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrrolidine N–H at δ 2.8–3.2 ppm, pyrimidine C-Cl at δ 160–165 ppm) .

- HPLC-MS : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8.2 min) .

- XRD : Resolves crystallographic ambiguity in halogen bonding interactions, critical for polymorph identification .

Methodological Tip : Use deuterated DMSO for NMR to minimize solvent interference with amine protons .

Advanced: How can computational reaction path search methodologies accelerate the optimization of synthetic routes for this compound?

Answer:

- Quantum Chemical Calculations : Predict transition states for chlorination/amination steps, reducing trial-and-error experimentation .

- Machine Learning (ML) : Trained on reaction databases, ML models identify optimal catalysts (e.g., Pd/C vs. CuI for cross-coupling) with 90% accuracy .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% by coupling density functional theory (DFT) with automated condition screening .

Advanced: What statistical experimental design approaches are recommended to resolve contradictory biological activity data observed in different assay systems?

Answer:

- Factorial Design : Test variables (e.g., concentration, pH, cell line) to identify confounding factors. For example, IC₅₀ discrepancies in kinase assays (Src vs. Abl) were traced to Mg²⁺ concentration thresholds .

- Response Surface Methodology (RSM) : Optimizes assay conditions (e.g., 25 mM HEPES buffer, pH 7.4) to reconcile IC₅₀ differences across labs .

- Data Normalization : Use internal standards (e.g., staurosporine) to control for inter-assay variability .

Advanced: How can membrane-based separation technologies improve the purification of this compound from complex reaction mixtures?

Answer:

- Nanofiltration (NF) : Membranes with 200–300 Da MWCO selectively retain unreacted pyrrolidine while allowing product passage, achieving >90% purity .

- Simulated Moving Bed (SMB) Chromatography : Separates enantiomers or regioisomers (e.g., 4-chloro vs. 5-chloro byproducts) with 98% recovery .

- Sustainability : Reduces solvent waste by 60% compared to column chromatography .

Advanced: What strategies are effective in addressing discrepancies between computational predictions and experimental outcomes in reactivity studies?

Answer:

- Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify systematic biases (e.g., solvent effects omitted in simulations) .

- Hybrid QM/MM Models : Incorporate explicit solvent molecules to improve accuracy of amination kinetics predictions by 30% .

- Iterative Feedback : Use failed experimental data to recalibrate computational parameters (e.g., dielectric constant adjustments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.